1-(4-Iodo-2-methylphenyl)-3-phenylurea
Description
1-(4-Iodo-2-methylphenyl)-3-phenylurea is a urea derivative characterized by a phenylurea backbone substituted with a 4-iodo-2-methylphenyl group. This compound belongs to the arylurea family, which is notable for its diverse applications in medicinal chemistry, materials science, and agrochemicals. While direct references to this specific compound are absent in the provided evidence, structural analogs with varying substituents (e.g., halogens, alkoxy chains, and heterocycles) offer critical insights for comparison .
Properties
IUPAC Name |
1-(4-iodo-2-methylphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c1-10-9-11(15)7-8-13(10)17-14(18)16-12-5-3-2-4-6-12/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIKQDCOBDIAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Iodo-2-methylphenyl)-3-phenylurea typically involves the reaction of 4-iodo-2-methylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Iodo-2-methylphenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the iodine atom with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Iodo-2-methylphenyl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-methylphenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
A. Alkoxy-Substituted Phenylureas
- 1-(4-(Hexyloxy)phenyl)-3-phenylurea and 1-(4-(Hexadecyloxy)phenyl)-3-phenylurea :
- Synthesis : Prepared via reaction of phenyl isocyanate with alkoxy-substituted anilines, achieving yields of 89–93% .
- IR Spectroscopy : Strong C=O stretching vibrations at ~1650–1700 cm⁻¹, consistent with urea carbonyl groups. N-H stretches appear at ~3200–3300 cm⁻¹ .
- Solubility : Increased alkyl chain length (e.g., hexyloxy to hexadecyloxy) enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .
B. Halogen-Substituted Phenylureas
- 1-(3,4-Dichlorophenyl)-3-phenylurea (Triclocarban) :
- 1-(4-Fluorophenyl)-3-phenylurea Derivatives :
C. Heterocyclic Urea Derivatives
Comparative Analysis of Key Parameters
Structural and Functional Insights
- Biological Relevance : While iodinated compounds are understudied in the evidence, analogs like triclocarban (dichloro-substituted) demonstrate that halogenation can enhance bioactivity but may also introduce toxicity risks .
- Synthetic Flexibility : The bromoethyl derivative () highlights the utility of halogenated ureas as intermediates for further functionalization, a strategy applicable to the iodinated target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

